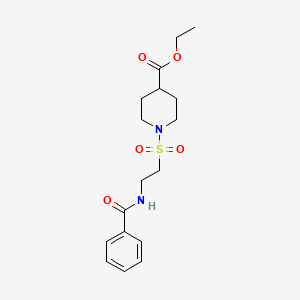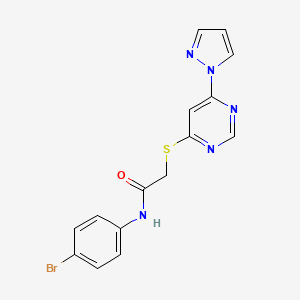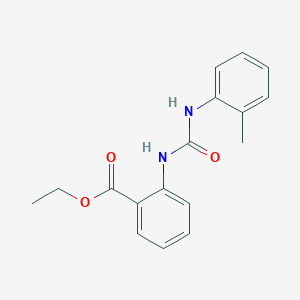
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (FMTT) is an organic compound that has been used in scientific research for a variety of applications. It is a five-membered heterocyclic compound containing a sulfur atom and two nitrogen atoms, and has been used as a ligand in coordination chemistry, as a catalyst in synthesis, and as an inhibitor in biochemical and physiological studies. FMTT has a wide range of applications and is of particular interest due to its relatively low toxicity and high stability.
Mecanismo De Acción
The mechanism of action of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. It is believed that 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol binds to the active site of cytochrome P450 enzymes and inhibits their activity. This inhibition is thought to be due to the formation of a stable coordination complex between 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and the cytochrome P450 enzyme. In addition, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is believed to bind to other enzymes, such as thiol-containing enzymes, and inhibit their activity.
Biochemical and Physiological Effects
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have a wide range of biochemical and physiological effects. In biochemical studies, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of thiol-containing enzymes and to affect the activity of other enzymes involved in metabolism. In physiological studies, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. In addition, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is relatively non-toxic and has a high degree of stability. However, there are some limitations to using 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide. In addition, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not very soluble in organic solvents, so it must be used in relatively low concentrations.
Direcciones Futuras
There are several potential future directions for research into 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. One area of research is to further investigate the mechanism of action of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its effects on cytochrome P450 enzymes and other enzymes involved in metabolism. In addition, further research into the biochemical and physiological effects of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol could lead to the development of new drugs or treatments. Finally, further research into the synthesis of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol could lead to the development of more efficient and cost-effective methods of production.
Métodos De Síntesis
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods. The most common method is the reaction of 2-furylmethanol with 3-methylbenzothiazole-2-thiol in the presence of an aqueous base. This method produces 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in high yields and is relatively simple and inexpensive. Other methods of synthesis include the reaction of thiophene-2-carboxaldehyde with 2-furylmethanol in the presence of a base, and the reaction of 2-furylmethanol with 3-methylbenzothiazole-2-thiol in the presence of a base.
Aplicaciones Científicas De Investigación
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been used for a variety of scientific research applications. It is commonly used as a ligand in coordination chemistry, as a catalyst in synthesis, and as an inhibitor in biochemical and physiological studies. 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been used as an inhibitor of cytochrome P450 enzymes and as a tool to study the mechanism of action of drugs. It has also been used as a ligand in the synthesis of metal complexes and as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
4-(furan-2-ylmethyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-4-2-5-11(8-10)13-15-16-14(19)17(13)9-12-6-3-7-18-12/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIZWWKXJGNAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-7-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2788589.png)

![N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B2788592.png)


![(Z)-2-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788595.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2788597.png)

![6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B2788600.png)


